N-phenyl-2-propoxybenzamide
Description
N-Phenyl-2-propoxybenzamide is a benzamide derivative characterized by a benzamide core substituted with a phenyl group at the nitrogen atom and a propoxy group at the 2-position of the benzene ring.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31g/mol |
IUPAC Name |
N-phenyl-2-propoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-12-19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |
InChI Key |
CMZJNUHPHOADSL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Lipophilicity : The propoxy group in this compound likely enhances lipid solubility compared to hydroxy or nitro-substituted analogs (e.g., ), which may improve membrane permeability in drug candidates.
- Steric Effects : The branched isopropoxy group in mepronil may hinder enzymatic degradation, contributing to its pesticidal persistence.
- Reactivity : Hydroxy and nitro groups (as in ) increase hydrogen-bonding and electrophilicity, making such compounds reactive intermediates in heterocyclic synthesis.
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